3-(1-Methylpiperidin-4-yl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(1-methylpiperidin-4-yl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-14-7-5-10(6-8-14)11-3-2-4-12(13)9-11/h2-4,9-10H,5-8,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZPUKNPOZJNJLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=CC(=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901288159 | |
| Record name | 3-(1-Methyl-4-piperidinyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901288159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215162-94-0 | |
| Record name | 3-(1-Methyl-4-piperidinyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=215162-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1-Methyl-4-piperidinyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901288159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1-methylpiperidin-4-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 3 1 Methylpiperidin 4 Yl Aniline and Its Analogues
Retrosynthetic Analysis of the Core Structure
A retrosynthetic analysis of 3-(1-methylpiperidin-4-yl)aniline reveals several logical bond disconnections that form the basis for its various synthetic routes. The most common approaches involve either breaking the bond connecting the piperidine (B6355638) and aniline (B41778) rings or deconstructing the piperidine ring itself.
Key Retrosynthetic Disconnections:
C(aryl)-C(piperidine) Bond Disconnection: This is a very common strategy that leads to a 1-methylpiperidine (B42303) synthon and an aniline-based synthon. This can be approached in two ways:
Nucleophilic Aniline and Electrophilic Piperidine: This involves a nucleophilic aniline derivative reacting with an electrophilic piperidine, such as 1-methyl-4-piperidone.
Nucleophilic Piperidine and Electrophilic Aniline: This less common approach would involve a nucleophilic piperidine organometallic species and an electrophilic aniline derivative.
Piperidine Ring Disconnection: This strategy involves constructing the piperidine ring on a pre-formed aniline scaffold. A double C-N bond disconnection of the piperidine ring, for instance, would lead to a substituted aniline and a dielectrophilic component suitable for cyclization.
Functional Group Interconversion: A widely used tactic is the retrosynthetic conversion of the aniline's amino group to a nitro group. The nitro group acts as a powerful electron-withdrawing group, facilitating certain aromatic substitution reactions. The synthesis then proceeds with a nitro-aryl intermediate, followed by a late-stage reduction to the desired aniline. nih.gov
Established Synthetic Routes to this compound
The established synthetic routes to this compound are practical implementations of the retrosynthetic strategies. These can be broadly classified by which of the two main rings is formed during the synthesis or how the two rings are joined.
In this class of synthesis, the aniline moiety is part of the starting material, and the piperidine ring is constructed upon it. One general, though less direct, method for this specific target involves the cyclization of a linear precursor that contains all the necessary carbon and nitrogen atoms. A more direct approach could involve a multi-component reaction where a substituted aniline, an aldehyde, and a component to form the rest of the piperidine ring react together. ajchem-a.com
The more prevalent synthetic pathways begin with a pre-existing 1-methylpiperidine core, onto which the aniline group is introduced.
Reductive Amination: A very common and efficient method is the reductive amination of 1-methyl-4-piperidone with 3-nitroaniline. The initial reaction forms an enamine or an iminium ion, which is then reduced in situ to yield 4-(3-nitrophenyl)piperidine. The nitro group is subsequently reduced to an amine, often through catalytic hydrogenation (e.g., H₂/Pd-C), to give the final product. nih.govnii.ac.jp
Palladium-Catalyzed Cross-Coupling Reactions: These modern methods offer a powerful and versatile way to form the C-C bond between the two rings.
Suzuki Coupling: This involves the reaction of a piperidine-containing boronic acid or ester with a 3-haloaniline derivative in the presence of a palladium catalyst.
Negishi Coupling: This reaction couples an organozinc reagent derived from the piperidine ring with a 3-haloaniline. acs.orgnih.govresearchgate.net This method is noted for its compatibility with a wide range of functional groups. acs.org
Heck Reaction: While less common for this direct linkage, variations of the Heck reaction can be used to form similar 4-arylpiperidine structures. nih.gov
Both convergent and linear synthetic strategies have been successfully employed for the synthesis of this compound and its analogs. nih.gov
Table 1: Comparison of Linear and Convergent Synthetic Strategies
| Feature | Linear Synthesis | Convergent Synthesis |
| Overall Yield | Generally Lower | Generally Higher |
| Efficiency | Can be less efficient due to the number of sequential steps | More efficient as fragments are synthesized in parallel |
| Flexibility for Analogue Synthesis | Less flexible | Highly flexible for creating analogues |
| Purification | Can be more complex | Often simpler purification of the final product |
Advanced and Catalytic Synthetic Approaches
Modern organic synthesis has brought forth more sophisticated and efficient methods, with a strong emphasis on catalysis and stereochemical control.
While this compound itself is achiral, many of its important analogues possess stereocenters. The development of asymmetric syntheses to control the stereochemistry of these analogues is therefore of high importance.
Asymmetric Hydrogenation: For analogues containing a chiral center in the piperidine ring, asymmetric hydrogenation of a tetrahydropyridine precursor using a chiral catalyst (often based on rhodium or ruthenium with chiral phosphine ligands) can produce enantiomerically enriched products. acs.org
Chiral Auxiliaries and Catalysts: The use of chiral auxiliaries attached to the piperidine nitrogen can direct the stereochemical outcome of reactions. Asymmetric Michael additions, for instance, can be used to set stereocenters during the formation of the piperidine ring. researchgate.net The first asymmetric synthesis of the trans-3,4-dimethyl-4-arylpiperidine opioid antagonist scaffold utilized a CBS reduction and a stereoselective anti-SN2' cuprate displacement to establish the C-3 stereochemistry. nih.gov
Table 2: Common Catalysts and Reagents in the Synthesis of this compound and its Analogues
| Reaction Type | Catalyst/Reagent | Purpose |
| Reductive Amination | NaBH(OAc)₃, NaBH₃CN | Reduction of iminium/enamine intermediates |
| Nitro Group Reduction | H₂/Pd-C, SnCl₂, Fe/HCl | Conversion of a nitro group to an amine. nii.ac.jp |
| Suzuki Coupling | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Palladium-catalyzed carbon-carbon bond formation. |
| Negishi Coupling | PdCl₂(dppf), Cu(I) species | Palladium/Copper co-catalyzed carbon-carbon bond formation. nih.gov |
| Asymmetric Hydrogenation | [Rh(COD)(chiral phosphine)]BF₄ | Enantioselective reduction of a double bond. acs.org |
C-H Functionalization Strategies
Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. For the synthesis of this compound and its analogues, C-H functionalization can be envisioned at multiple sites, including the aniline ring and the piperidine scaffold.
Arylation of the Piperidine Ring:
Palladium-catalyzed C(sp³)–H arylation represents a promising strategy for modifying the piperidine core. Research has demonstrated the feasibility of C4-arylation of piperidines using a directing group strategy. For instance, a C3-aminoquinoline amide directing group can steer the palladium catalyst to activate the C4-H bond, enabling the introduction of various aryl groups. thieme-connect.comacs.org While this method has been showcased on N-Boc protected piperidines, its adaptation to an N-methylpiperidine system is conceivable. The general approach involves the use of a palladium catalyst, such as Pd(OAc)₂, and an appropriate ligand and base. thieme-connect.comacs.org A key advantage of this strategy is the potential for high regio- and stereoselectivity. acs.org
Another innovative approach is the photoredox-catalyzed α-amino C–H arylation of highly substituted piperidine derivatives. acs.org This method utilizes a photocatalyst to activate the C-H bond adjacent to the piperidine nitrogen, allowing for the introduction of electron-deficient cyano(hetero)arenes. acs.org This strategy could be applied to analogues of this compound where functionalization at the C2 or C6 position of the piperidine ring is desired.
Functionalization of the Aniline Ring:
The direct C-H functionalization of the aniline ring in the presence of a piperidine substituent presents both opportunities and challenges due to the multiple reactive sites. Palladium-catalyzed ortho-arylation of N-benzylpiperidines has been reported, where the piperidine moiety acts as a directing group for the C(sp²)–H activation of the benzyl group. semanticscholar.org A similar directing group effect could potentially be exploited for the functionalization of the aniline ring in this compound analogues.
The table below summarizes potential C-H functionalization strategies applicable to the synthesis of analogues of this compound.
| Functionalization Strategy | Target Site | Catalyst/Reagent | Potential Application |
| Directed C(sp³)–H Arylation | Piperidine C4 | Pd(OAc)₂, Directing Group | Introduction of aryl substituents at the 4-position of the piperidine ring. thieme-connect.comacs.org |
| Photoredox-Catalyzed α-Amino C–H Arylation | Piperidine C2/C6 | Photocatalyst, Cyano(hetero)arenes | Functionalization adjacent to the piperidine nitrogen. acs.org |
| Directed C(sp²)–H Arylation | Aniline Ring | Palladium Catalyst | Ortho-functionalization of the aniline ring. semanticscholar.org |
Green Chemistry Principles in this compound Synthesis
The integration of green chemistry principles into synthetic methodologies is essential for developing sustainable chemical processes. For the synthesis of this compound, several green approaches can be considered to minimize environmental impact and enhance safety.
Catalytic Hydrogenation: A common and relatively green method for the synthesis of anilines is the reduction of the corresponding nitro compounds. The use of catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) is a prime example of a green reaction. acs.orgbohrium.comorganic-chemistry.org This method often proceeds under mild conditions, utilizes a recyclable catalyst, and produces water as the primary byproduct, thus avoiding the use of stoichiometric and often hazardous reducing agents.
Use of Greener Solvents: The choice of solvent is a critical aspect of green chemistry. Traditional syntheses often employ volatile and hazardous organic solvents. A greener alternative is the use of water or bio-derived solvents. nih.govnih.gov For instance, the synthesis of a palladium-polyaniline (Pd–PANI) nanocomposite for Suzuki–Miyaura coupling reactions has been successfully demonstrated in water. rsc.org Such aqueous-based methodologies could be adapted for the synthesis of this compound and its analogues.
Chemoenzymatic Synthesis: Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. The use of immobilized nitroreductase enzymes for the synthesis of anilines from nitroaromatics represents a significant advancement in green chemistry. acs.org This chemoenzymatic approach avoids the need for high temperatures and expensive metal catalysts, operating under mild, aqueous conditions. acs.org
The following table highlights key green chemistry principles and their potential application in the synthesis of this compound.
| Green Chemistry Principle | Application in Synthesis | Benefits |
| Use of Catalysis | Pd/C for nitro reduction | High efficiency, catalyst recyclability, reduced waste. acs.orgbohrium.comorganic-chemistry.org |
| Benign Solvents | Synthesis in water or bio-solvents | Reduced environmental impact, improved safety. nih.govnih.gov |
| Biocatalysis | Nitroreductase for aniline synthesis | High selectivity, mild reaction conditions, reduced energy consumption. acs.org |
Purification and Isolation Techniques in Research Scale Synthesis
The purification and isolation of the target compound are critical steps in any synthetic process to ensure high purity for subsequent applications. For the research-scale synthesis of this compound, a combination of standard and advanced techniques is employed.
Extraction: Following the reaction, an initial workup often involves liquid-liquid extraction to separate the product from the reaction mixture. This typically involves partitioning the crude product between an organic solvent and an aqueous phase to remove inorganic salts and other water-soluble impurities.
Chromatography: Column chromatography is a widely used technique for the purification of organic compounds. For this compound, which is a relatively polar molecule, silica (B1680970) gel is a common stationary phase. A gradient of solvents, such as a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol), is typically used to elute the compound from the column. The polarity of the eluent is gradually increased to first elute non-polar impurities and then the desired product.
Crystallization: Crystallization is an effective method for obtaining highly pure solid compounds. The crude product is dissolved in a suitable solvent or a mixture of solvents at an elevated temperature, and then the solution is slowly cooled to allow the formation of crystals. The choice of solvent is crucial and is often determined empirically. For aniline derivatives, solvents like ethanol, isopropanol, or mixtures with ethers or hexanes can be effective.
Filtration: After catalytic reactions, such as hydrogenation using Pd/C, the solid catalyst must be removed. This is typically achieved by filtering the reaction mixture through a pad of a filter aid like Celite. This ensures the complete removal of the heterogeneous catalyst from the product solution.
The selection of the appropriate purification technique or a combination thereof depends on the nature of the impurities and the physical properties of the target compound.
Chemical Reactivity and Derivatization Strategies of 3 1 Methylpiperidin 4 Yl Aniline
Transformations Involving the Aniline (B41778) Functional Group
The aniline group is a cornerstone of the molecule's reactivity, participating in reactions both at the nitrogen atom and on the aromatic ring.
Electrophilic Aromatic Substitution Reactions on the Aniline Ring
The amino group (-NH₂) is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution reactions. byjus.comchemistrysteps.com This is due to the ability of the nitrogen's lone pair of electrons to donate into the aromatic π-system, stabilizing the cationic intermediate (arenium ion) formed during the substitution. wikipedia.org The 1-methylpiperidin-4-yl substituent, being an alkyl group, is a weakly activating, ortho, para-director through an inductive effect. libretexts.orgcognitoedu.org
In 3-(1-Methylpiperidin-4-yl)aniline, the amino group is at position 1 and the piperidinyl group is at position 3. The strong activating and directing effect of the amino group will dominate. Therefore, incoming electrophiles will be directed primarily to the positions ortho and para to the amino group, which are positions 2, 4, and 6.
Position 2: Ortho to -NH₂
Position 4: Para to -NH₂ and ortho to the piperidinyl group
Position 6: Ortho to -NH₂ and meta to the piperidinyl group
Substitution is most likely to occur at positions 2, 4, and 6, with the potential for polysubstitution under harsh conditions due to the strong activation by the amino group. byjus.com
Table 1: Predicted Products of Electrophilic Aromatic Substitution
| Reaction | Reagents | Major Predicted Products |
|---|---|---|
| Halogenation | Br₂ in H₂O or CH₃COOH | 2,4,6-Tribromo-3-(1-methylpiperidin-4-yl)aniline |
| Nitration | HNO₃, H₂SO₄ | 2-Nitro-3-(1-methylpiperidin-4-yl)aniline and 4-Nitro-3-(1-methylpiperidin-4-yl)aniline |
| Sulfonation | Fuming H₂SO₄ | 2-Amino-6-(1-methylpiperidin-4-yl)benzenesulfonic acid and 4-Amino-2-(1-methylpiperidin-4-yl)benzenesulfonic acid |
Note: Nitration in strong acid can lead to the formation of the anilinium ion (-NH₃⁺), which is a meta-director, potentially yielding some 5-nitro product. byjus.com
Amide and Urea Formation
The primary amino group of the aniline moiety readily undergoes nucleophilic attack on activated carbonyl compounds to form stable amide and urea derivatives.
Amide Formation: Reaction with acylating agents such as acyl chlorides or carboxylic anhydrides, typically in the presence of a non-nucleophilic base like pyridine or triethylamine (B128534), yields the corresponding N-aryl amide. Alternatively, direct coupling with carboxylic acids can be achieved using coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) often in the presence of additives like 4-dimethylaminopyridine (DMAP) and hydroxybenzotriazole (HOBt). nih.gov
Urea Formation: Unsymmetrical ureas can be synthesized by reacting the aniline with an isocyanate. commonorganicchemistry.com This reaction is generally rapid and proceeds without the need for a catalyst. Another common method involves the use of carbonyldiimidazole (CDI) or phosgene equivalents like triphosgene to first form a reactive intermediate with the aniline, which then reacts with another amine. commonorganicchemistry.com The reaction of an aniline hydrochloride with urea in boiling water is also a viable method for phenylurea synthesis. orgsyn.org
Table 2: Examples of Amide and Urea Derivatization
| Reactant | Product Type | General Structure of Product |
|---|---|---|
| Acetyl chloride | Amide | N-(3-(1-Methylpiperidin-4-yl)phenyl)acetamide |
| Benzoic anhydride | Amide | N-(3-(1-Methylpiperidin-4-yl)phenyl)benzamide |
| Phenyl isocyanate | Urea | 1-(3-(1-Methylpiperidin-4-yl)phenyl)-3-phenylurea |
Diazotization and Coupling Reactions for Azo Dyes and Intermediates
The primary aromatic amine of this compound can be converted into a diazonium salt. This reaction, known as diazotization, is typically carried out by treating the aniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). researchgate.netorganic-chemistry.org
The resulting diazonium salt, 3-(1-methylpiperidin-4-yl)benzenediazonium chloride, is a versatile intermediate. Diazonium salts are weak electrophiles and can undergo azo coupling reactions with electron-rich aromatic compounds, such as phenols or other anilines, to form highly colored azo compounds. unb.caorganic-chemistry.org The coupling reaction with phenols is typically performed under mildly alkaline conditions, while coupling with anilines is carried out in weakly acidic solutions. organic-chemistry.org This reaction is fundamental to the synthesis of a wide variety of dyes and pigments.
Reactivity of the Piperidine (B6355638) Nitrogen Atom
The nitrogen atom within the piperidine ring is a tertiary amine, making it nucleophilic and basic. It is a site for reactions that increase the coordination number of the nitrogen.
N-Alkylation and N-Acylation Reactions
As a tertiary amine, the piperidine nitrogen in this compound cannot undergo N-acylation as it lacks a proton to be removed. However, its nucleophilic nature allows it to react with alkylating agents. This N-alkylation reaction does not stop at the addition of a single alkyl group but proceeds to form a quaternary ammonium (B1175870) salt, a process detailed in the following section.
Quaternization and N-Oxidation Studies
Quaternization: The lone pair of electrons on the tertiary piperidine nitrogen can attack an electrophilic carbon of an alkyl halide (e.g., methyl iodide, ethyl bromide) or other alkylating agents. This results in the formation of a quaternary ammonium salt, where the nitrogen atom bears a permanent positive charge and is bonded to four carbon atoms. researchgate.netresearchgate.net The reaction conditions, such as solvent and temperature, can influence the reaction rate. mdpi.com These quaternary salts often exhibit increased water solubility and can have applications as phase-transfer catalysts or possess biological activity.
N-Oxidation: The tertiary piperidine nitrogen can be oxidized to form an N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). researchgate.netorganic-chemistry.org The resulting N-oxide introduces a polar N⁺-O⁻ bond, which can significantly alter the physicochemical properties of the parent molecule, such as increasing its water solubility and modifying its metabolic profile. N-oxides are important in medicinal chemistry and can sometimes act as prodrugs of the parent tertiary amine. google.com
Table 3: Reactions at the Piperidine Nitrogen
| Reaction | Reagent(s) | Product Type | General Structure of Product |
|---|---|---|---|
| Quaternization | Methyl iodide (CH₃I) | Quaternary ammonium salt | 4-(3-Aminophenyl)-1,1-dimethylpiperidin-1-ium iodide |
| N-Oxidation | m-CPBA or H₂O₂ | N-oxide | 4-(3-Aminophenyl)-1-methylpiperidine 1-oxide |
Functionalization and Modification of the Piperidine Ring
The piperidine ring in this compound is a key locus for structural modification. Its saturated sp³-hybridized carbon atoms, while generally unreactive, can be targeted through modern synthetic methodologies to introduce new functional groups and alter the steric and electronic properties of the molecule.
Direct functionalization of C-H bonds has emerged as a powerful strategy for molecular derivatization, avoiding the need for pre-installed functional groups. For the piperidine ring of this compound, several positions are theoretically susceptible to C-H activation, with selectivity often dictated by the choice of catalyst and directing group.
The positions alpha to the nitrogen (C2 and C6) are electronically activated due to the adjacent heteroatom. Strategies for α-functionalization of N-alkyl piperidines have been developed, often proceeding through the formation of an iminium ion intermediate. cam.ac.ukacs.org For instance, the oxidation of the tertiary amine to an N-oxide, followed by elimination, can selectively generate an endocyclic iminium ion, which is then trapped by a nucleophile. acs.org
Remote C-H activation at the C3/C5 and C4 positions of piperidine rings has been achieved, primarily using transition metal catalysis, such as palladium and rhodium. nih.govacs.orgchemrxiv.orgnih.govrsc.orgahut.edu.cnresearchgate.net These reactions typically require a directing group to position the metal catalyst in proximity to the targeted C-H bond. In the context of this compound, the aniline nitrogen could be acylated with a directing group (e.g., an aminoquinoline or picolinamide) to facilitate palladium-catalyzed arylation at the C3 position of the piperidine ring. acs.orgacs.org Such transformations have been shown to proceed with high regio- and stereoselectivity. acs.orgchemrxiv.org
Palladium-catalyzed transannular C-H functionalization offers another pathway, particularly targeting the C4 position. nih.gov This approach leverages the boat conformation of a coordinated piperidine to bring the C4-H bond close to the metal center, although it can be challenging and may require specific directing groups appended to the piperidine nitrogen. nih.gov
The following table summarizes representative catalyst systems and conditions for the C-H functionalization of piperidine derivatives, which could be adapted for this compound.
| Position | Catalyst/Reagent | Directing Group (DG) Example | Coupling Partner | Key Features | Reference |
| C2/C6 (α) | PivCl, then Nucleophile | N-oxide (formed in situ) | Grignard Reagents, Organozincs | Selective endo-iminium ion formation. | cam.ac.ukacs.org |
| C3/C5 (β) | Pd(OAc)₂ | Aminoquinoline (on N) | Aryl Halides | Ligand-controlled β-selectivity. | rsc.org |
| C4 (γ) | Pd(OAc)₂ | Aminoquinoline (at C3) | Aryl Iodides | High regio- and stereoselectivity. | acs.org |
| C4 (γ) | [RhCp*Cl₂]₂ | Pyridyl (on N) | Alkenes, Alkynes | Chelation-assisted activation. | nih.govahut.edu.cn |
While the piperidine ring is generally stable, specific chemical transformations can induce its cleavage or rearrangement. For the N-methylpiperidine moiety in this compound, classical reactions such as the von Braun reaction and Hofmann elimination represent plausible pathways for ring-opening.
The von Braun reaction involves treating a tertiary amine with cyanogen bromide (CNBr). wikipedia.orgresearchgate.net This reaction can proceed via two pathways for cyclic amines: N-demethylation to yield an N-cyano-nor-piperidine derivative and an alkyl bromide (methyl bromide), or ring-opening to form a long-chain bromo-alkyl-cyanamide. researchgate.net For N-methylpiperidine systems, removal of the methyl group is often preferred over ring cleavage. researchgate.net However, the specific substitution pattern and reaction conditions can influence the outcome.
Hofmann elimination provides a more definitive route to ring-opening. wikipedia.orgbyjus.comorganicchemistrytutor.commasterorganicchemistry.comyoutube.com This two-step sequence begins with exhaustive methylation of the piperidine nitrogen with excess methyl iodide to form a quaternary ammonium iodide salt. wikipedia.orgorganicchemistrytutor.com Subsequent treatment with silver oxide and water generates the corresponding quaternary ammonium hydroxide (B78521). Upon heating, this intermediate undergoes an E2 elimination reaction. masterorganicchemistry.com The bulky trimethylammonium leaving group directs the base to abstract a proton from the least sterically hindered β-carbon, leading to the formation of the "Hofmann product." wikipedia.orgmasterorganicchemistry.com In the case of the quaternized derivative of this compound, this would result in the opening of the piperidine ring to yield an N,N-dimethylallylamine derivative.
The table below outlines these potential ring-opening reactions.
| Reaction Name | Reagents | Intermediate | Product Type | Key Features | Reference |
| von Braun Reaction | 1. CNBr | Quaternary cyanoammonium bromide | N-cyanamide or Bromo-alkyl-cyanamide | Can lead to N-demethylation or ring-opening. | wikipedia.orgresearchgate.net |
| Hofmann Elimination | 1. Excess CH₃I 2. Ag₂O, H₂O 3. Heat (Δ) | Quaternary ammonium hydroxide | Alkene (ring-opened) and tertiary amine | Follows Hofmann's rule, yielding the least substituted alkene. | wikipedia.orgbyjus.commasterorganicchemistry.com |
Multi-Component Reactions Utilizing this compound as a Core Component
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all reactants, are highly valued for their efficiency and atom economy. rsc.org The structure of this compound, with its nucleophilic primary aniline group, makes it an excellent candidate for use as the amine component in a variety of MCRs to rapidly generate complex molecular scaffolds. bohrium.comresearchgate.netresearchgate.netgrowingscience.com
The Mannich reaction is a classic three-component condensation involving an amine, a non-enolizable aldehyde (like formaldehyde), and a compound with an active hydrogen (such as a ketone or phenol). wikipedia.orgoarjbp.comnih.govacademicjournals.orgnih.gov Utilizing this compound as the amine component would lead to the formation of Mannich bases, incorporating the entire parent molecule into a larger structure. These products are valuable intermediates and often exhibit biological activity themselves. nih.govnih.gov
Isocyanide-based MCRs, such as the Ugi four-component reaction (U-4CR) , offer another powerful avenue for derivatization. nih.govnih.govrsc.orgresearchgate.netmdpi.comnih.gov The U-4CR combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. By employing this compound as the amine input, a diverse library of complex peptide-like molecules can be synthesized, each bearing the 1-methylpiperidin-4-yl-phenyl scaffold.
Furthermore, this compound can participate in MCRs that construct new heterocyclic rings. For example, a three-component reaction between an aromatic amine, an aromatic aldehyde, and a β-ketoester can yield highly functionalized piperidine or tetrahydropyridine scaffolds. bohrium.comresearchgate.netresearchgate.netgrowingscience.com In this context, the aniline would react with the aldehyde to form an imine in situ, which then participates in a cascade of reactions with the enolized ketoester to build the new heterocyclic ring.
The following table provides an overview of potential MCRs involving this compound.
| Reaction Name | Other Components | Resulting Scaffold | Key Features | Reference |
| Mannich Reaction | Formaldehyde (B43269), Active Hydrogen Compound (e.g., Ketone) | β-Amino Ketone (Mannich Base) | Forms a new C-C bond via aminoalkylation. | wikipedia.orgnih.gov |
| Ugi Reaction (U-4CR) | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acylamino Carboxamide | Rapid construction of complex, peptide-like structures. | nih.govnih.govrsc.org |
| Piperidine Synthesis | Aromatic Aldehyde (2 equiv.), β-Ketoester (1 equiv.) | Highly Substituted Tetrahydropyridine | Forms a new six-membered heterocyclic ring. | bohrium.comgrowingscience.com |
Advanced Spectroscopic and Chromatographic Characterization in Research on 3 1 Methylpiperidin 4 Yl Aniline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
For 3-(1-Methylpiperidin-4-yl)aniline, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the aniline (B41778) ring, the aliphatic protons of the piperidine (B6355638) ring, and the singlet for the N-methyl group. The aromatic protons would typically appear in the downfield region (approx. δ 6.5-7.5 ppm), with their splitting patterns (e.g., triplet, doublet of doublets) revealing their substitution pattern on the benzene (B151609) ring. The protons on the piperidine ring would resonate in the upfield region (approx. δ 1.5-3.0 ppm), often as complex multiplets due to overlapping signals and spin-spin coupling. The N-methyl protons are expected to appear as a sharp singlet around δ 2.3 ppm.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The aromatic carbons of the aniline ring would be observed in the δ 110-150 ppm range, with the carbon atom attached to the amino group (C-NH₂) appearing significantly shielded. The aliphatic carbons of the piperidine ring and the N-methyl group would resonate at higher field strengths (approx. δ 30-60 ppm).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are estimated values based on analogous structures. Actual experimental values may vary based on solvent and other experimental conditions.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aniline-H2 | ~6.6 | ~115 |
| Aniline-H4 | ~6.7 | ~118 |
| Aniline-H5 | ~7.1 | ~130 |
| Aniline-H6 | ~6.6 | ~114 |
| Piperidine-H4 (methine) | ~2.5 (m) | ~42 |
| Piperidine-H2,6 (axial/equatorial) | ~2.0-3.0 (m) | ~55 |
| Piperidine-H3,5 (axial/equatorial) | ~1.6-1.9 (m) | ~32 |
| N-CH₃ | ~2.3 (s) | ~46 |
| Aniline-C1 (C-NH₂) | - | ~147 |
| Aniline-C3 (C-piperidine) | - | ~145 |
While 1D NMR provides essential data, 2D NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between nuclei. sdsu.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. sdsu.eduyoutube.com For this compound, COSY would show cross-peaks connecting adjacent protons on the piperidine ring and adjacent protons on the aniline ring, confirming their respective spin systems.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). sdsu.eduyoutube.com This technique is invaluable for definitively assigning the ¹³C signals based on the more easily interpreted ¹H spectrum. Each CH, CH₂, and CH₃ group would produce a cross-peak linking the proton and carbon chemical shifts.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons, typically over two to three bonds (²J_CH_ and ³J_CH_). sdsu.eduyoutube.com This is arguably the most powerful tool for connecting different fragments of the molecule. For instance, HMBC would show a correlation from the piperidine-H4 proton to the aniline-C3 carbon, unambiguously establishing the connection point between the two ring systems. Correlations from the N-methyl protons to the piperidine C2 and C6 carbons would confirm the position of the methyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. It is particularly useful for determining stereochemistry and conformation.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.
HRMS measures the mass of a molecule with extremely high accuracy (typically to within 5 ppm). This precision allows for the determination of the exact elemental formula. For this compound (C₁₂H₁₈N₂), the expected exact mass of the protonated ion [M+H]⁺ would be calculated and compared to the experimental value to confirm the molecular formula. This confirmation is a critical step in the characterization of a new compound. mdpi.comscielo.org.za
Table 2: HRMS Data for this compound
| Formula | Ion | Calculated Exact Mass |
| C₁₂H₁₈N₂ | [M+H]⁺ | 191.1543 |
Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion (such as the [M+H]⁺ ion), which is then fragmented, and the masses of the resulting fragment ions are analyzed. nih.govnih.gov The fragmentation pattern provides a "fingerprint" that helps to elucidate the molecular structure. For this compound, key fragmentation pathways would likely include:
Cleavage of the bond between the aniline and piperidine rings.
Fragmentation of the piperidine ring, often initiated by cleavage alpha to the nitrogen atom.
Loss of the N-methyl group.
Studying these fragmentation pathways provides robust confirmation of the connectivity established by NMR.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies, making these methods excellent for functional group identification. nih.gov
For this compound, the key expected vibrational bands would include:
N-H Vibrations: The primary amine (-NH₂) of the aniline moiety would exhibit characteristic symmetric and asymmetric stretching vibrations in the 3300-3500 cm⁻¹ region. nih.gov An N-H bending vibration would be expected around 1600 cm⁻¹. researchgate.net
C-H Vibrations: Aromatic C-H stretching bands typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine and methyl groups would appear just below 3000 cm⁻¹. nih.gov
C=C Vibrations: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.
C-N Vibrations: The stretching vibrations for the aromatic C-N and aliphatic C-N bonds would be found in the fingerprint region, typically between 1250 and 1350 cm⁻¹. researchgate.net
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the carbon backbone, which often give strong Raman signals. nih.gov
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (asymmetric & symmetric) | Primary Amine | 3300 - 3500 |
| C-H Stretch (aromatic) | Aniline Ring | 3000 - 3100 |
| C-H Stretch (aliphatic) | Piperidine & Methyl | 2800 - 3000 |
| N-H Bend | Primary Amine | 1590 - 1650 |
| C=C Stretch | Aromatic Ring | 1450 - 1600 |
| C-N Stretch | Aryl-N & Alkyl-N | 1250 - 1350 |
X-ray Crystallography for Solid-State Structural Analysis and Conformational Studies
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline structure. While a specific crystal structure for this compound is not publicly available in crystallographic databases, analysis of closely related arylpiperidine derivatives provides significant insight into its expected solid-state conformation.
Research on substituted piperidine compounds consistently shows that the piperidine ring preferentially adopts a stable chair conformation to minimize steric and torsional strain. youtube.comresearchgate.net In the case of this compound, the piperidine ring would be in this chair form. The N-methyl group can exist in either an axial or equatorial position, with the equatorial orientation being energetically favored to reduce steric hindrance. rsc.org The large aniline substituent at the C4 position will also strongly favor an equatorial position to avoid unfavorable 1,3-diaxial interactions.
A hypothetical crystallographic analysis of this compound hydrochloride salt would be expected to yield data similar to that of other piperidine hydrochloride derivatives, providing precise bond lengths, angles, and details of the hydrogen-bonding network involving the chloride ion.
Table 1: Illustrative Crystal Data for a Related Piperidine Derivative, 1-(2-(4-fluorophenyl)-2-oxoethyl)-4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidinium bromide researchgate.net
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.1606(6) |
| b (Å) | 10.4832(8) |
| c (Å) | 14.6933(12) |
| α (°) | 100.870(2) |
| β (°) | 97.046(2) |
| γ (°) | 94.549(2) |
| Volume (ų) | 1064.09(15) |
| Z | 2 |
This table serves as an example of typical crystallographic data obtained for a complex piperidine derivative.
Chromatographic Techniques for Purity Assessment and Separation Science
Chromatographic methods are essential for verifying the purity of this compound and for isolating its derivatives for further study.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the premier method for assessing the purity of this compound. Due to the achiral nature of the molecule—the piperidine ring is substituted at the C4 position, which is not a stereocenter—chiral separations are not applicable to the parent compound. However, purity analysis is crucial.
Method development typically focuses on achieving a sharp, symmetrical peak for the main compound, well-resolved from any potential impurities or degradation products. mdpi.com Given the basic nature of the piperidine nitrogen and the aromatic aniline moiety, a C18 column is the most common stationary phase. The mobile phase usually consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. nih.gov To ensure good peak shape for the basic analyte, a small amount of an acid modifier (e.g., formic acid or trifluoroacetic acid) is often added to the mobile phase to suppress the interaction of the protonated amine with residual silanols on the silica (B1680970) support. Detection is typically performed using a UV detector, set at a wavelength where the aniline chromophore has strong absorbance, such as around 254 nm.
Table 2: Proposed RP-HPLC Method Parameters for Purity Analysis
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for reversed-phase separation of nonpolar to moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to ensure the analyte is in a single ionic form and improves peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency and elution strength. |
| Gradient | 5% to 95% B over 15 minutes | Ensures elution of both polar and nonpolar impurities. |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides method robustness and reproducibility. |
| Detection | UV at 254 nm | Strong absorbance wavelength for the aniline ring. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
This method would be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for quality control purposes. nih.gov
Gas chromatography coupled with mass spectrometry (GC-MS) is an ideal technique for identifying and quantifying volatile and semi-volatile impurities that may be present in a sample of this compound. These impurities often originate from the synthetic route, such as unreacted starting materials or byproducts from side reactions.
A common synthesis might involve the reaction of a piperidine precursor with a substituted nitrobenzene, followed by reduction of the nitro group. Potential volatile impurities could include residual starting materials or byproducts from incomplete N-methylation. GC-MS analysis would typically use a mid-polarity capillary column, such as one with a 35% phenyl-polysiloxane phase, which is suitable for separating aromatic amines. restek.com The mass spectrometer provides definitive identification of the separated components based on their mass-to-charge ratio and fragmentation patterns.
Table 3: Potential Volatile Impurities and Byproducts Detectable by GC-MS
| Compound Name | Potential Origin |
| 3-Aminophenol | Starting material for synthesis of the aniline ring. |
| 1-Methyl-4-piperidone | Precursor to the piperidine moiety. |
| 4-Anilino-1-methylpiperidine | Isomeric byproduct. |
| Piperidine | Incomplete methylation of the piperidine ring. |
| 3-Nitroaniline | Incomplete reduction during synthesis. |
The GC method would involve a temperature gradient to ensure the separation of compounds with different boiling points, and the MS would operate in scan mode to collect mass spectra for all eluting peaks.
When this compound is used as a scaffold to create new molecules, such as in the development of kinase inhibitors, preparative chromatography is essential for isolating the desired final products in high purity and quantity. nih.govresearchgate.net Unlike analytical chromatography, the goal of preparative chromatography is sample purification and collection rather than just analysis. evotec.com
The techniques range from medium-pressure flash chromatography on silica gel for routine purification to high-performance preparative HPLC for challenging separations or achieving very high purity. researchgate.net For derivatives of this compound, which are often polar, basic compounds, normal-phase chromatography on silica gel is common. nih.gov A solvent system such as dichloromethane (B109758) (DCM) with an increasing gradient of methanol (MeOH) is effective for eluting these types of compounds. researchgate.net The addition of a small amount of a basic modifier like triethylamine (B128534) or ammonium (B1175870) hydroxide (B78521) to the mobile phase may be necessary to prevent peak tailing and improve recovery from the acidic silica gel.
Table 4: Typical Conditions for Preparative Flash Chromatography
| Parameter | Condition |
| Stationary Phase | Silica Gel (e.g., 230-400 mesh) |
| Mobile Phase | Gradient of 0-10% Methanol in Dichloromethane |
| Detection | Thin-Layer Chromatography (TLC) with UV visualization |
| Sample Loading | Dry loading onto silica or direct liquid injection |
| Collection | Manual or automated fraction collection based on TLC |
This approach allows for the efficient separation of multi-gram quantities of target derivatives from unreacted starting materials and reaction byproducts, enabling their subsequent biological and chemical characterization.
Computational and Theoretical Chemistry of 3 1 Methylpiperidin 4 Yl Aniline
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to predicting the geometry and electronic characteristics of a molecule. These methods, which are based on the principles of quantum mechanics, can be broadly categorized into Density Functional Theory (DFT) and ab initio methods.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost. For a flexible molecule like 3-(1-methylpiperidin-4-yl)aniline, which features a piperidine (B6355638) ring and an aniline (B41778) moiety, DFT is well-suited for exploring its conformational landscape and the potential for tautomerism.
The conformational space of this compound is complex due to the puckering of the piperidine ring and the rotation around the C-N bond connecting the two ring systems. DFT calculations, often using a functional such as B3LYP with a basis set like 6-31G*, can be employed to optimize the geometry of various possible conformers and determine their relative energies. nih.gov For instance, the piperidine ring can adopt chair, boat, and twist-boat conformations, with the chair form typically being the most stable. The orientation of the methyl group on the piperidine nitrogen (axial vs. equatorial) and the relative orientation of the aniline ring further multiply the number of possible low-energy structures.
Tautomerism is another aspect that can be investigated using DFT. While the predominant form is the aniline, the possibility of imine-enamine tautomerism, though less likely for this specific structure, can be computationally assessed by calculating the relative energies of the tautomeric forms.
A hypothetical DFT study on this compound would likely involve the following steps:
Initial Structure Generation: Building an initial 3D model of the molecule.
Conformational Search: Systematically or stochastically exploring different ring puckers and dihedral angles to identify potential low-energy conformers.
Geometry Optimization: Optimizing the geometry of each identified conformer to find the local energy minimum on the potential energy surface.
Frequency Calculations: Performing frequency calculations to confirm that the optimized structures are true minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energy.
The results of such a study would provide a detailed picture of the preferred three-dimensional structure of the molecule and the energy barriers between different conformations.
| DFT Study Parameter | Description | Typical Method |
| Functional | Approximates the exchange-correlation energy in DFT. | B3LYP, M06-2X |
| Basis Set | A set of mathematical functions used to build molecular orbitals. | 6-31G*, 6-311++G(d,p) |
| Solvation Model | Accounts for the effect of a solvent on the molecule's properties. | PCM, SMD |
Ab initio methods are a class of quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate predictions of electronic properties and reactivity.
For this compound, ab initio calculations can be used to determine:
Ionization Potential and Electron Affinity: These properties are related to the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), respectively, and are crucial for understanding the molecule's behavior in redox reactions.
Electron Density Distribution and Atomic Charges: These calculations reveal the distribution of electrons within the molecule and the partial charges on each atom. This information is key to understanding intermolecular interactions.
Reactivity Indices: Concepts from conceptual DFT, such as chemical potential, hardness, and the Fukui function, can be calculated to predict the most likely sites for electrophilic and nucleophilic attack.
In a related context, computational studies on other aniline derivatives have utilized such methods to understand reaction mechanisms and kinetics. whiterose.ac.uk
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide detailed information about a single molecule, molecular modeling and dynamics simulations are used to study the behavior of a molecule over time and in the presence of other molecules.
Building on the results of DFT calculations, more extensive conformational analysis can be performed using molecular mechanics force fields. These methods are much faster than quantum chemical calculations, allowing for the exploration of the potential energy surface on a larger scale. Techniques like systematic grid scans or molecular dynamics simulations can be used to map the energy landscape of this compound, identifying all low-energy conformations and the transition states that connect them. The results can be visualized using Ramachandran-like plots or principal moment of inertia (PMI) analysis to understand the shape and flexibility of the molecule. nih.gov
| Conformational Analysis Technique | Description |
| Systematic Search | Explores conformational space by systematically rotating all rotatable bonds. |
| Stochastic Search (e.g., Monte Carlo) | Randomly samples different conformations and accepts or rejects them based on their energy. |
| Molecular Dynamics | Simulates the motion of the molecule over time, allowing it to explore different conformations naturally. |
The aniline and piperidine moieties in this compound can participate in various intermolecular interactions, such as hydrogen bonding (with the N-H group of the aniline) and van der Waals interactions. Molecular dynamics simulations of multiple molecules of this compound can be performed to predict how they might interact and potentially self-assemble into larger structures. Such simulations are also crucial in the context of drug design, where the interaction of the molecule with a biological target, such as a protein binding site, is of primary interest. Computational docking studies, a common technique in drug discovery, rely on these principles to predict the binding mode and affinity of a ligand to a receptor.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
A significant advantage of computational chemistry is the ability to predict spectroscopic data, which can aid in the identification and characterization of a compound.
NMR Spectroscopy: DFT calculations can predict the nuclear magnetic shielding tensors for each nucleus, which can then be converted into chemical shifts (δ) for ¹H and ¹³C NMR spectroscopy. The accuracy of these predictions has improved to the point where they can be a valuable tool for structure elucidation.
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. The resulting predicted IR spectrum can be compared with experimental data to identify characteristic functional group vibrations.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a widely used method for predicting the electronic absorption spectra of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, the wavelengths of maximum absorption (λ_max) in the UV-Vis spectrum can be predicted.
For a comprehensive analysis, these calculations would ideally be performed for the most stable conformer(s) of this compound, and the results might be averaged based on their Boltzmann populations.
| Spectroscopic Technique | Computational Method | Predicted Parameters |
| NMR | GIAO, CSGT (within DFT) | Chemical Shifts (δ), Coupling Constants (J) |
| IR | DFT Frequency Calculations | Vibrational Frequencies (cm⁻¹), Intensities |
| UV-Vis | TD-DFT | Excitation Energies, Oscillator Strengths, λ_max |
Elucidation of Reaction Mechanisms via Computational Pathways
Computational chemistry has emerged as a powerful tool for investigating the intricate details of chemical reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone. For a molecule such as this compound, understanding its formation and reactivity through computational pathways involves exploring the potential energy surface of the reactions it participates in. While specific computational studies elucidating the reaction mechanisms for the synthesis of this compound are not extensively documented in publicly available literature, the principles can be illustrated by examining computational studies of analogous reactions involving aniline derivatives.
A prevalent synthetic route to aniline derivatives involves the reduction of a corresponding nitroaromatic compound. In the case of this compound, this would typically involve the reduction of a precursor like 1-methyl-4-(3-nitro-phenyl)-piperidine. Catalytic hydrogenation, often employing a palladium catalyst (Pd/C), is a common method for this transformation. nih.govresearchgate.net
Computational studies on similar systems, for instance the reaction of anilines with other molecules, can shed light on the mechanistic pathways. These studies often employ Density Functional Theory (DFT) to map out the reaction coordinates, identify transition states, and calculate activation energies.
For example, a theoretical investigation into the reaction of anilines with p-benzoquinone derivatives utilized DFT calculations to compare different potential reaction pathways. nih.gov The study calculated the Gibbs free energy of reaction (ΔG_r) to determine the thermodynamic favorability of the products. nih.gov Furthermore, Natural Bond Orbital (NBO) analysis of the transition states helped to understand the electronic interactions driving the reaction. nih.gov
To illustrate the depth of insight provided by computational chemistry, we can consider a detailed study on the reaction of a related compound, 4-methyl aniline, with hydroxyl radicals. mdpi.com This research employed high-level quantum chemical methods (M06-2X and CCSD(T)) to compute the potential energy surface and utilized Transition State Theory (TST) and Rice–Ramsperger–Kassel–Marcus (RRKM) theory to calculate reaction kinetics. mdpi.com
The study on 4-methyl aniline and OH radicals identified several possible reaction pathways, including addition of the OH radical to different positions on the aromatic ring and hydrogen abstraction from the amino or methyl group. mdpi.com The calculated potential energy surface revealed the energy barriers for each pathway, allowing for the determination of the most likely reaction channels. mdpi.com
Below are illustrative data tables, based on the types of findings in computational studies of aniline derivatives, to demonstrate how computational pathways are elucidated.
Table 1: Calculated Thermodynamic Data for a Hypothetical Reaction Pathway
This table showcases the kind of data generated in computational studies to assess the feasibility of a reaction. The values are hypothetical and for illustrative purposes.
| Reaction Step | ΔH (kcal/mol) | ΔG (kcal/mol) | ΔS (cal/mol·K) |
| Reactants → Intermediate 1 | -5.2 | +2.1 | -24.5 |
| Intermediate 1 → Transition State 1 | +15.8 | +18.3 | -8.4 |
| Transition State 1 → Intermediate 2 | -20.1 | -22.5 | +8.1 |
| Intermediate 2 → Product | -10.5 | -15.0 | +15.1 |
This table is a hypothetical representation of data from a computational chemistry study.
Table 2: Calculated Rate Constants for Competing Reaction Channels at Different Temperatures
This table illustrates how computational kinetics can predict the dominant reaction pathway under various conditions. The values are hypothetical.
| Temperature (K) | Rate Constant k₁ (cm³/molecule·s) | Rate Constant k₂ (cm³/molecule·s) | Branching Ratio (k₁/k_total) |
| 300 | 1.5 x 10⁻¹² | 3.2 x 10⁻¹³ | 0.82 |
| 500 | 2.8 x 10⁻¹¹ | 9.5 x 10⁻¹² | 0.75 |
| 1000 | 5.1 x 10⁻¹⁰ | 3.0 x 10⁻¹⁰ | 0.63 |
This table is a hypothetical representation of data from a computational kinetics study.
These computational approaches provide a molecular-level understanding of reaction mechanisms. For this compound, similar studies could be employed to:
Optimize Synthetic Routes: By calculating the energy barriers for different synthetic pathways, computational chemistry can help in selecting the most efficient reaction conditions, such as temperature, pressure, and catalyst choice.
Predict Reactivity: The electronic properties calculated through computational methods can predict how this compound will react with other reagents, identifying the most likely sites for electrophilic or nucleophilic attack.
Understand Degradation Pathways: Computational studies can model the degradation of the molecule under various environmental conditions, which is crucial for assessing its stability and environmental impact.
Applications of 3 1 Methylpiperidin 4 Yl Aniline in Contemporary Chemical Research
Role as a Scaffold in Material Science Research
The bifunctional nature of 3-(1-Methylpiperidin-4-yl)aniline, possessing both a primary aromatic amine and a tertiary aliphatic amine, makes it an intriguing candidate for the development of novel materials. The aniline (B41778) group provides a reactive handle for polymerization and functionalization, while the piperidine (B6355638) unit can impart desirable physical properties such as solubility and conformational flexibility to the resulting materials.
Development of Functional Polymers and Monomers
The primary amine of the aniline group in this compound serves as a key functional site for its incorporation into polymeric structures. This can be achieved through various polymerization techniques where the aniline derivative acts as a monomer or a co-monomer. For instance, polyanilines are a well-known class of conducting polymers, and the incorporation of substituted anilines can be used to tune the properties of the resulting material. The polymerization of aniline derivatives can lead to polymers with unique characteristics. nih.govrsc.org
The synthesis of new functional monomers based on aniline derivatives allows for the study of how the substituent structure affects the properties of the resulting polymers. nih.gov The presence of the 1-methylpiperidine (B42303) group in the polymer backbone could influence properties such as solubility in organic solvents, processability, and the final morphology of the polymer films. Research on ortho-substituted aniline derivatives has shown that the nature of the substituent can significantly impact the surface morphology of the synthesized polymers, ranging from heterogeneous hierarchical structures to more uniform spherical arrangements. rsc.org
Below is a table illustrating potential polymerization reactions involving this compound:
| Polymerization Method | Reactive Site | Potential Polymer Type | Potential Properties |
| Oxidative Polymerization | Aniline NH2 and aromatic ring | Substituted Polyaniline | Enhanced solubility, modified conductivity, film-forming capability |
| Polyamide Synthesis | Aniline NH2 (with diacyl chlorides) | Polyamide | Increased thermal stability, altered mechanical properties |
| Polyimide Synthesis | Aniline NH2 (with dianhydrides) | Polyimide | High-temperature resistance, good dielectric properties |
Integration into Supramolecular Architectures and Self-Assembled Systems
The non-covalent interactions, such as hydrogen bonding and π-stacking, involving the aniline and piperidine moieties of this compound make it a candidate for the construction of supramolecular assemblies. The aromatic ring can participate in π-π stacking interactions, a significant driving force for the self-assembly of peptide conjugates with bulky aromatic terminal groups. nih.gov The aniline protons are capable of acting as hydrogen bond donors, while the nitrogen atoms of both the aniline and piperidine can act as hydrogen bond acceptors.
Exploration in Advanced Materials for Optoelectronic or Catalytic Applications
In the realm of catalysis, the amine functionalities of this compound could be utilized to support catalytic species. For instance, aniline-like amino groups within metal-organic frameworks have been shown to enhance basicity and act as catalytic sites. d-nb.info
Utilization as a Ligand Precursor in Coordination Chemistry
The nitrogen atoms in this compound are potential coordination sites for metal ions, making it a valuable precursor for the synthesis of various coordination compounds. The aniline nitrogen and the piperidine nitrogen can act as monodentate or, more likely, the entire molecule can act as a multidentate ligand, bridging metal centers to form extended structures.
Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked by organic ligands. d-nb.inforsc.org The selection of the organic linker is crucial in determining the structure and properties of the resulting MOF. d-nb.info this compound, with its multiple potential coordination sites, can be envisioned as a linker in the synthesis of novel MOFs. The synthesis of MOFs often occurs under solvothermal conditions, where the metal salt and organic ligand react in a suitable solvent. d-nb.info
Coordination polymers are extended structures formed by the coordination of metal ions with bridging ligands. rsc.orgmdpi.comrsc.org Ligands based on 1,2,4-triazoles, another class of nitrogen-containing heterocycles, have been shown to form one-dimensional coordination polymers. rsc.orgmdpi.com The bifunctional nature of this compound could lead to the formation of coordination polymers with interesting topologies and properties. The piperidine group could also play a role in templating the final structure or in mediating inter-chain interactions.
The following table outlines potential coordination modes of this compound in MOFs and coordination polymers:
| Metal Ion | Potential Coordination Site(s) | Resulting Structure Type | Potential Application |
| Transition Metals (e.g., Zn, Cu, Co) | Aniline N, Piperidine N | 1D, 2D, or 3D MOF/Coordination Polymer | Gas storage, separation, catalysis |
| Lanthanide Metals (e.g., Eu, Tb) | Aniline N, Piperidine N | Luminescent Coordination Polymer | Sensing, lighting |
Development of Transition Metal Catalysts
Transition metal complexes are widely used as catalysts in organic synthesis. rsc.orgnih.gov The ligands coordinated to the metal center play a critical role in tuning the catalyst's activity, selectivity, and stability. nih.gov Amine-containing ligands are commonly employed in this context. This compound can be used to synthesize novel ligands, which can then be complexed with transition metals such as palladium, rhodium, or nickel to create new catalysts.
For example, reductive amination, a common method for synthesizing related piperidine-aniline scaffolds, often employs transition metal catalysts like palladium on carbon (Pd/C) or rhodium complexes. evitachem.com The development of new ligands derived from this compound could lead to catalysts with improved performance in such transformations. The steric and electronic properties of the ligand, influenced by the 1-methylpiperidine group, can have a significant impact on the catalytic cycle.
Application as a Chemical Probe or Labeling Reagent in In Vitro Biological Research
The unique combination of a reactive aniline group and a solubilizing, basic piperidine moiety makes this compound an attractive scaffold for creating chemical tools to interrogate biological systems.
Fluorescent probes are indispensable tools in molecular and cell biology, allowing for the visualization and tracking of specific molecules and organelles within living cells. The design of such probes often involves a fluorophore (a light-emitting core), a targeting group, and a reactive site for sensing specific analytes. The aniline group of this compound serves as an excellent synthetic handle to construct the core of a fluorescent dye.
The aromatic amine can be readily diazotized and coupled or used in condensation reactions to create extended π-conjugated systems, which are essential for fluorescence. For instance, aniline derivatives are frequently incorporated into the structures of solvatochromic dyes, pH sensors, and probes for specific ions or reactive oxygen species. The N-methylpiperidine unit can enhance water solubility and influence the probe's localization within the cell, potentially directing it towards acidic organelles like lysosomes due to its basic nature.
While specific fluorescent probes based directly on this compound are not extensively documented in mainstream literature, the principles of probe design strongly support its potential. Research on analogous structures, such as piperazine-linked naphthalimides, demonstrates the utility of incorporating nitrogen-containing heterocycles into fluorescent probes. mdpi.comresearchgate.net These probes have shown good membrane permeability and the ability to disperse throughout the cell cytoplasm, properties that could be mirrored by probes derived from this compound. mdpi.comresearchgate.net The development of such probes often involves linking the aniline nitrogen to a well-known fluorophore core, like naphthalimide or BODIPY, to create a new sensor molecule with tailored properties. researchgate.netmdpi.com
Table 1: Examples of Aniline-Derived Scaffolds in Fluorescent Probe Design
| Probe Scaffold/Class | Targeted Application | Relevant Findings |
|---|---|---|
| Piperazine-linked 1,8-Naphthalimides | General cellular imaging | Probes showed good membrane permeability and dispersed in the cytoplasm. mdpi.comresearchgate.net |
| BODIPY-based Probes with Aniline Moiety | Detection of mitochondrial nitric oxide (NO) | Successfully visualized NO levels in macrophages. mdpi.com |
Identifying the protein targets of bioactive small molecules is a critical step in drug discovery and chemical biology. Affinity labeling is a powerful technique used for this purpose. An affinity label is a molecule that contains a recognition element (which binds to the target protein) and a reactive group that forms a covalent bond with the protein upon binding or activation (e.g., by light, in the case of photoaffinity labels). This covalent linkage allows for the isolation and subsequent identification of the target protein, often using mass spectrometry. nih.gov
The structure of this compound is well-suited for conversion into an affinity label. The primary aniline group provides a convenient point of attachment for various photo-reactive moieties. These groups are chemically stable in the dark but become highly reactive upon UV irradiation, forming a covalent bond with nearby amino acid residues of the target protein.
Common Photo-reactive Groups for Affinity Labeling:
Azides (e.g., Phenylazides): Upon photolysis, they form highly reactive nitrenes.
Benzophenones: Form reactive triplet-state species that can abstract hydrogen atoms.
Diazirines: Generate carbenes upon irradiation, which are highly reactive and can insert into C-H and N-H bonds.
The aniline nitrogen of this compound can be acylated with a carboxylic acid derivative of a benzophenone (B1666685) or a phenylazide to create a photo-reactive probe. The 1-methylpiperidine portion of the molecule could serve as the recognition element if it is part of a known pharmacophore that binds to a specific class of proteins. This approach allows researchers to "fish" for binding partners of a ligand from a complex biological mixture like a cell lysate. nih.govnih.gov
Table 2: Common Photo-Reactive Groups for Aniline Functionalization
| Photo-Reactive Group | Reactive Intermediate | Key Features |
|---|---|---|
| Phenylazide | Nitrene | Highly reactive; can be generated from an aniline precursor. |
| Benzophenone | Triplet Ketone | More stable than nitrenes; reacts preferentially with C-H bonds. |
Building Block in the Synthesis of Complex Organic Molecules for Research Purposes
Beyond its use in creating biological probes, this compound is a valuable building block in synthetic organic chemistry. impactfactor.org Its bifunctional nature—possessing both a nucleophilic aniline and a non-planar piperidine ring—allows it to be incorporated into a wide variety of larger, more complex molecules, particularly in the field of medicinal chemistry. nih.govsciencedaily.com Aniline and its derivatives are fundamental starting materials for synthesizing pharmaceuticals, dyes, and polymers. impactfactor.org
A prominent example of its utility is found in the synthesis of kinase inhibitors. A recent study detailed the development of novel inhibitors for Mer-tyrosine kinase (MERTK), a promising target in cancer therapy. nih.govresearchgate.net In this multi-step synthesis, a closely related derivative, 3-fluoro-4-(1-methylpiperidin-4-yl)aniline , was used as a key intermediate. This aniline derivative was condensed with a substituted pyrrolotriazine core to construct the final hybrid molecule. nih.gov The 1-methylpiperidine group is a common feature in modern drug candidates, often introduced to improve physicochemical properties such as solubility and metabolic stability, or to occupy specific pockets in a protein's binding site.
The synthesis of the MERTK inhibitor highlights a typical application where the aniline group of the building block participates in a crucial bond-forming reaction (in this case, a nucleophilic aromatic substitution or a related condensation) to link different fragments of the final molecule together.
Table 3: Research Application of a this compound Derivative
| Research Area | Synthetic Intermediate | Reaction Type | Resulting Compound Class | Reference |
|---|
The strategic use of building blocks like this compound is central to modern synthetic strategies, including diversity-oriented synthesis and fragment-based drug design. It provides a reliable and versatile scaffold that chemists can functionalize and elaborate upon to create novel molecules with desired biological activities. ijcce.ac.ir
Future Perspectives and Emerging Research Avenues for 3 1 Methylpiperidin 4 Yl Aniline
Exploration of Novel and Sustainable Synthetic Methodologies
The synthesis of 3-(1-methylpiperidin-4-yl)aniline and its derivatives is a critical aspect of its continued development. Current methods often involve multi-step processes that can be resource-intensive. For instance, a common synthetic route to produce a fluorinated analog, 3-fluoro-4-(1-methylpiperidin-4-yl)aniline, involves the palladium-catalyzed reduction of a nitro group. nih.gov This specific reaction yielded a high 82% of the desired amine product. nih.gov
Future research is expected to focus on creating more efficient and sustainable synthetic pathways. Key areas of exploration include:
Green Chemistry Approaches: Investigating the use of environmentally benign solvents, reducing the number of synthetic steps, and minimizing waste products. This could involve developing one-pot synthesis methods or employing catalytic systems that can be easily recovered and reused.
Flow Chemistry: Utilizing continuous flow reactors could offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processing.
Biocatalysis: Employing enzymes to perform specific chemical transformations could lead to highly selective and environmentally friendly synthetic routes.
Reductive amination is another synthetic strategy that has been utilized for related structures and could be optimized for the synthesis of this compound derivatives. nih.gov The development of novel methods, such as reaction-driven de novo design, may also pave the way for more efficient synthesis of targeted compounds. dntb.gov.ua
Advanced Applications in Nanoscience and Bio-Inspired Chemical Research
The this compound moiety is a valuable building block in bio-inspired chemical research, primarily due to its role as a key pharmacophoric element in designing kinase inhibitors. nih.gov Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in many diseases, including cancer. nih.gov
Researchers have successfully incorporated the this compound scaffold into hybrid molecules designed to inhibit specific kinases, such as Mer-tyrosine kinase (MERTK), a promising target in cancer therapy. nih.govresearchgate.net In these hybrid designs, the aniline (B41778) fragment serves as a crucial linker that orients other functional groups to bind effectively within the active site of the target protein. nih.govresearchgate.net This approach is inspired by the way natural ligands interact with their biological targets.
Future research in this area may explore:
Targeted Drug Delivery: While not strictly nanoscience, the principles of targeted delivery are relevant. The this compound scaffold could be incorporated into larger drug-conjugate systems or nanoparticle formulations to enhance delivery to specific cells or tissues, thereby increasing efficacy and reducing side effects.
Bio-Inspired Scaffolds: Further exploration of how this and similar structures can be used to mimic the binding modes of natural peptides or other biological molecules could lead to the discovery of new therapeutic agents for a wider range of diseases. The design of molecules that can differentiate between cancer cells and normal cells is a key aspect of this targeted approach. nih.gov
Probes for Chemical Biology: Derivatives of this compound could be functionalized with fluorescent tags or other markers to create chemical probes for studying the activity and localization of specific kinases or other proteins within living cells.
Integration with Data Science and Machine Learning for Predictive Chemical Design
The integration of data science and machine learning (ML) is revolutionizing drug discovery, and this trend is highly relevant to the future of this compound research. nih.govmdpi.com Computational methods are already being used to guide the design of new molecules based on this scaffold. nih.govresearchgate.net
In silico studies, including molecular docking, are used to predict how well a designed molecule will bind to its target protein. researchgate.net For example, docking studies were used to guide the hybridization of a pyrrolo[2,1-f] nih.govnih.govresearchgate.nettriazine system with the 1-(methylpiperidin-4-yl)aniline pharmacophore to create potent MERTK inhibitors. nih.govresearchgate.net
The future of predictive chemical design for this compound will likely involve more advanced computational techniques:
Generative Models: Deep learning architectures, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on large datasets of known molecules to generate novel chemical structures with desired properties. dntb.gov.uamdpi.com These models could be used to design new libraries of this compound derivatives optimized for specific kinase targets.
Predictive ADMET Modeling: Machine learning models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule before it is synthesized. dntb.gov.ua This allows researchers to prioritize candidates that are more likely to have favorable drug-like properties, saving time and resources. For instance, microsomal stability and intrinsic clearance profiles of MERTK inhibitors containing the this compound moiety have been analyzed to assess their metabolic stability. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. These models can be used to predict the activity of new derivatives and to understand the structural features that are most important for potency.
The synergy between empirical laboratory research and predictive computational models will accelerate the discovery and development of new therapeutic agents based on the this compound scaffold. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(1-Methylpiperidin-4-yl)aniline, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, reacting 4-chloroaniline with 1-methylpiperidine under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) yields the target compound. Optimization involves adjusting stoichiometry, temperature (80–120°C), and catalyst use (e.g., Pd/C for hydrogenation steps) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol ensures purity (>95%). Confirmation via TLC and HPLC is critical .
Q. How can researchers characterize the structural integrity and purity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : and NMR verify substituent positions (e.g., piperidinyl methyl group at δ ~2.3 ppm, aromatic protons at δ 6.5–7.0 ppm) .
- Mass Spectrometry : ESI-MS confirms molecular weight (190.29 g/mol) with [M+H]⁺ peak at m/z 191.2 .
- X-ray Crystallography : Single-crystal analysis (using SHELX programs) resolves bond angles and torsional strain in the piperidine ring .
Q. What safety protocols are essential when handling this compound?
- Hazard Mitigation : Use PPE (gloves, goggles) due to skin/eye irritation risks (H315-H319). Work in a fume hood to avoid inhalation (H335). Storage at 2–8°C in airtight containers prevents degradation .
Advanced Research Questions
Q. How do structural modifications (e.g., chloro or trifluoromethyl substituents) influence the biological activity of this compound analogs?
- Structure-Activity Relationship (SAR) :
- Cytotoxicity : Chloro-substituted analogs (e.g., 3-Chloro-4-(4-methylpiperidin-1-yl)aniline) show reduced cytotoxicity compared to unsubstituted derivatives, likely due to decreased electrophilicity .
- Receptor Binding : Trifluoromethyl groups enhance lipophilicity and metabolic stability, improving binding to serotonin receptors (e.g., 5-HT₃) in in vitro assays .
- Experimental Design : Compare IC₅₀ values across analogs using radioligand displacement assays and molecular docking simulations .
Q. What strategies resolve contradictions in reported biological data for piperidinyl-aniline derivatives?
- Case Study : Discrepancies in antimicrobial activity between studies may arise from:
- Assay Variability : Standardize broth microdilution methods (CLSI guidelines) to minimize MIC variability .
- Compound Stability : Monitor degradation via LC-MS under assay conditions (pH 7.4, 37°C) .
- Statistical Analysis : Apply multivariate regression to isolate structural factors (e.g., logP, H-bond donors) contributing to activity .
Q. How can crystallographic challenges in analyzing this compound derivatives be addressed?
- Crystallization Issues : Flexible piperidine rings often yield poor-quality crystals. Use slow vapor diffusion (e.g., ether into DCM solution) and cryocooling (100 K) to improve diffraction .
- Data Refinement : SHELXL refinement with anisotropic displacement parameters for non-H atoms. Address disorder in the piperidine ring using PART/SUMP instructions in SHELX .
Q. What experimental approaches are effective for studying the metabolic stability of this compound in preclinical models?
- In Vitro Models :
- Liver Microsomes : Incubate with NADPH (37°C, pH 7.4) and quantify parent compound via LC-MS/MS. Calculate half-life (t₁/₂) and intrinsic clearance .
- CYP450 Inhibition : Screen against CYP3A4/2D6 isozymes using fluorogenic substrates .
- In Vivo Correlation : Administer radiolabeled compound (³H or ¹⁴C) to rodents; collect plasma/tissues for metabolite profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
